N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide
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Overview
Description
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, a methoxyphenyl group, and a methylpropanamide moiety, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and pi-pi stacking .
Biochemical Pathways
Given its chemical structure, it may potentially influence pathways involving phenolic compounds .
Pharmacokinetics
A structurally similar compound has been shown to undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23%
Action Environment
Environmental factors can influence the action, efficacy, and stability of F3225-6170. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific details about how these factors influence f3225-6170 are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where a methoxy-substituted benzene derivative reacts with the chromen-4-one intermediate.
Attachment of the Methylpropanamide Moiety: The final step involves the acylation of the chromen-4-one derivative with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group and other substituents can undergo nucleophilic or electrophilic substitution reactions. Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Halogenation with bromine (Br₂) or chlorine (Cl₂), alkylation with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-hydroxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide
- N-[3-(4-chlorophenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide
- N-[3-(4-nitrophenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide
Uniqueness
N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. Compared to similar compounds with different substituents (e.g., hydroxy, chloro, nitro), the methoxy group can enhance lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-12(2)20(24)22-21-17(14-8-10-15(25-4)11-9-14)18(23)16-7-5-6-13(3)19(16)26-21/h5-12H,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOQTDIYNWOYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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